(8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate
Overview
Description
(8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate is a complex organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the anthracene core. Common methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits the activity of topoisomerases, leading to DNA damage and cell death. These mechanisms contribute to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet–triplet annihilation systems due to its high emission yield.
Anthraquinone Derivatives: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
(8-Hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate is unique due to its specific structural features, which confer distinct photophysical and biological properties.
Properties
IUPAC Name |
(8-hydroxy-9,10-dioxoanthracen-1-yl) 2-butylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-2-3-6-12-11-15(12)22(26)27-17-10-5-8-14-19(17)21(25)18-13(20(14)24)7-4-9-16(18)23/h4-5,7-10,12,15,23H,2-3,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYCZKZDFBDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC1C(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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